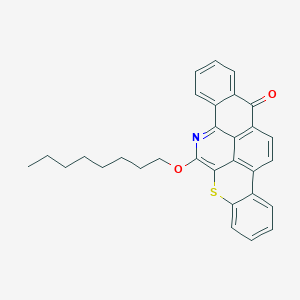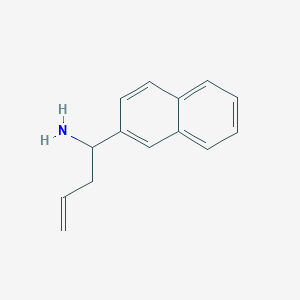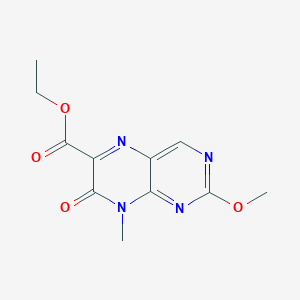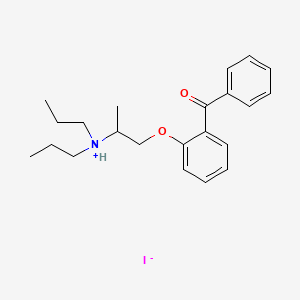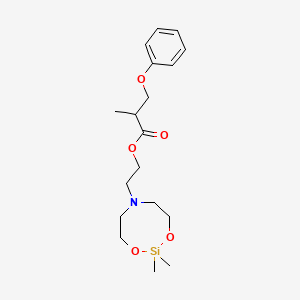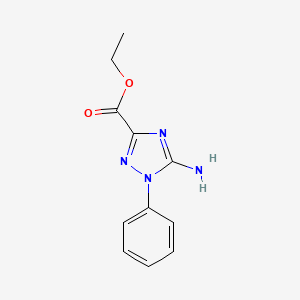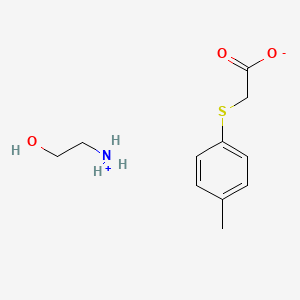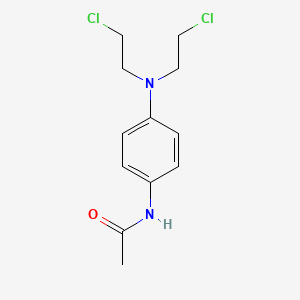
4'-(Bis(2-chloroethyl)amino)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is a chemical compound known for its significant applications in medicinal chemistry, particularly in cancer treatment. This compound is a derivative of nitrogen mustard, a class of compounds known for their alkylating properties, which can interfere with DNA replication and transcription in cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide typically involves the reaction of 4-nitroacetanilide with bis(2-chloroethyl)amine. The process includes the following steps:
Nitration: 4-acetanilide is nitrated to form 4-nitroacetanilide.
Reduction: The nitro group is reduced to an amino group, yielding 4-aminoacetanilide.
Alkylation: 4-aminoacetanilide is then alkylated with bis(2-chloroethyl)amine to produce N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate DNA, leading to cross-linking and strand breaks.
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Common Reagents and Conditions
Alkylation: Common reagents include bis(2-chloroethyl)amine and other alkylating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: Employed in studies of DNA damage and repair mechanisms.
Medicine: Utilized in the development of chemotherapeutic agents for cancer treatment, particularly for its ability to alkylate DNA and inhibit cell proliferation.
Industry: Applied in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The primary mechanism of action of N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide involves its alkylating properties. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparaison Avec Des Composés Similaires
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide is similar to other nitrogen mustard compounds, such as chlorambucil and melphalan. it is unique in its specific structure and reactivity, which confer distinct pharmacological properties. Similar compounds include:
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Melphalan: Employed in the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with broad applications in cancer treatment.
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide stands out due to its specific alkylating activity and its potential for targeted cancer therapy.
Propriétés
Numéro CAS |
1215-16-3 |
|---|---|
Formule moléculaire |
C12H16Cl2N2O |
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
N-[4-[bis(2-chloroethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17) |
Clé InChI |
KKJPUHZODXVLPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


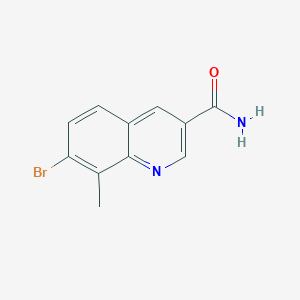
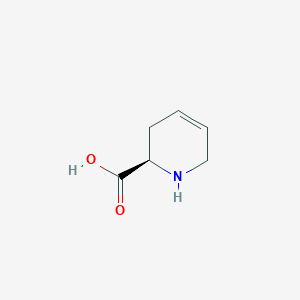
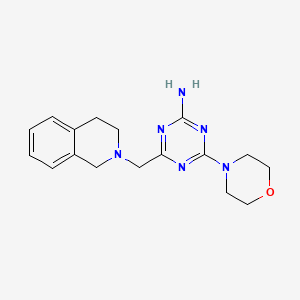
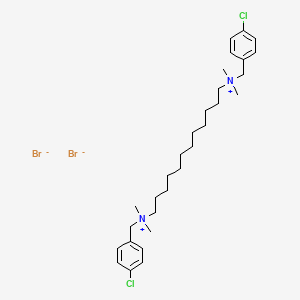
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
